2-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-9-14(10(2)22-16-9)23(20,21)17-8-12-6-4-3-5-11(12)7-13(17)15(18)19/h3-6,13H,7-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNGHHXIJSIPNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a tetrahydroisoquinoline core substituted with a sulfonyl group derived from 3,5-dimethylisoxazole. This structural configuration is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. For instance, the compound has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Inhibition of Oncogenic Signaling : The compound may interfere with critical signaling pathways involved in cancer progression, particularly the IL-6/JAK2/STAT3 pathway. In vivo studies demonstrated that treatment with related compounds significantly reduced tumor growth in models of colorectal cancer .
- Cell Cycle Arrest and Apoptosis : Evidence suggests that certain isoquinoline derivatives can induce cell cycle arrest and promote apoptosis in cancer cells. This is achieved by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
Antimicrobial Activity
Compounds with similar structural features have also been evaluated for their antimicrobial properties. The sulfonyl group is known to enhance the bioactivity of various antimicrobial agents:
- Broad-Spectrum Activity : Preliminary data suggest that the compound exhibits activity against a range of bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism and proliferation.
- Modulation of Gene Expression : It has been shown to alter the expression levels of genes associated with inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that related compounds can induce oxidative stress in cancer cells, leading to cell death.
Study on Antiproliferative Effects
A notable study investigated the antiproliferative effects of tetrahydroisoquinoline derivatives on colorectal carcinoma models. The results indicated that treatment with these compounds led to significant reductions in tumor size and weight compared to control groups . The study also highlighted the modulation of inflammatory cytokines as a key factor in their anticancer efficacy.
Antimicrobial Evaluation
Another study focused on the antimicrobial potential of sulfonyl-containing compounds. It was found that compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. This suggests a promising avenue for developing new antimicrobial therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
